molecular formula C9H8N2O2 B1600305 Methyl imidazo[1,5-a]pyridine-8-carboxylate CAS No. 151509-02-3

Methyl imidazo[1,5-a]pyridine-8-carboxylate

Cat. No. B1600305
M. Wt: 176.17 g/mol
InChI Key: AHAGTFJLGJGKNN-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a chemical compound that is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, which includes “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for “Methyl imidazo[1,5-a]pyridine-8-carboxylate” is 1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a powder at room temperature .

Scientific Research Applications

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, including:

  • Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .
  • Pharmaceutical Field : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . They have been a subject of intense research for numerous decades .
  • Optoelectronic Devices : These compounds have been reported in different technological applications, such as optoelectronic devices .
  • Sensors : They have applications in the development of chemical sensors .
  • Anti-Cancer Drugs : Some derivatives have shown promise as anti-cancer drugs .
  • Confocal Microscopy and Imaging : They can be used as emitters for confocal microscopy and imaging .
  • Coordination Chemistry : Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields, including coordination chemistry .

  • Antibacterial Drugs : Some derivatives have shown significant potency against extracellular and intracellular Mtb (Mycobacterium tuberculosis), with good microsomal stability . This suggests potential applications in the development of antibacterial drugs .

  • Apoptosis Induction : Certain derivatives have demonstrated the capacity to induce apoptosis . This is an important feature of any successful therapeutic agent, particularly in the context of cancer treatment .

  • Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in several organic solvents . These compounds exhibited great solvatochromic behavior, making them suitable as membrane probes . Their interaction with liposomes as artificial membrane models was tested, showing successful intercalation of the probes in the lipid bilayer .

  • Transmetallating Agents : Synthesized ligand precursors were converted to silver (Ag) complexes that could serve useful transmetallating agents for Ni complexes .

  • Agrochemicals : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .

Safety And Hazards

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The synthesis of imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, continues to be a subject of intense research . Future directions may include the development of new synthetic methodologies and the exploration of its potential applications in agrochemicals and pharmaceuticals .

properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAGTFJLGJGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438851
Record name Methyl imidazo[1,5-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,5-a]pyridine-8-carboxylate

CAS RN

151509-02-3
Record name Methyl imidazo[1,5-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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